

# Prosidol: A Technical Overview of its Chemical Properties and Biological Activity

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## Compound of Interest

Compound Name: *Prosidol*

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**Prosidol** is a synthetic opioid analgesic developed in Russia.<sup>[1]</sup> This document provides a comprehensive technical overview of its chemical characteristics, synthesis, and mechanism of action, designed for professionals in the fields of pharmacology and drug development.

## Core Chemical and Physical Data

**Prosidol**, a derivative of piperidine, possesses specific physicochemical properties that are crucial for its pharmacological profile. The fundamental quantitative data for **Prosidol** and its commonly used hydrochloride salt are summarized below.

| Property          | Value (Prosidol Base)                                 | Value (Prosidol HCl)  | Reference |
|-------------------|---|---|-----------|
| Molecular Formula | C18H27NO3   | C18H28ClNO3   | [1][2]    |
| Molar Mass        | 305.42 g/mol  | 341.87 g/mol  | [2][3]    |
| IUPAC Name        | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate | [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride | [1]       |

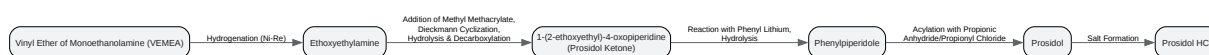
## Synthesis Protocol

The synthesis of **Prosidol** involves a multi-step chemical process, beginning with the formation of the core piperidine structure and culminating in the addition of the propionyloxy group.[4]

## Experimental Protocol: Synthesis of Prosidol

- Hydrogenation of VEMEA: Vinyl ether of monoethanolamine (VEMEA) is hydrogenated over a Nickel-Rhenium catalyst to yield ethoxyethylamine.[4]
- Formation of the Piperidone Ring: Two moles of methyl methacrylate are added to the resulting ethoxyethylamine. This is followed by a Dieckmann cyclization of the diester in the presence of sodium methylate in toluene. Subsequent hydrolysis and decarboxylation of the 3-carbomethoxy-substituted piperidone-4 yields 1-(2-ethoxyethyl)-4-oxopiperidine, also known as **Prosidol** Ketone.[4]
- Addition of the Phenyl Group: Phenyl lithium is reacted with the **Prosidol** Ketone in diethyl ether under an argon atmosphere to form a lithium alcoholate. Hydrolysis of this intermediate yields the corresponding phenyl alcohol.[4]
- Acylation to **Prosidol**: The phenylpiperidole is acylated using a mixture of propionic anhydride and propionyl chloride to yield 1-(2-ethoxyethyl)-4-phenyl-4-propionoxypiperidine.[4]
- Salt Formation: The final product is typically converted to its hydrochloride salt to improve solubility and stability.[4]

Below is a graphical representation of the synthesis workflow.



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Figure 1. Synthesis workflow for **Prosidol**.

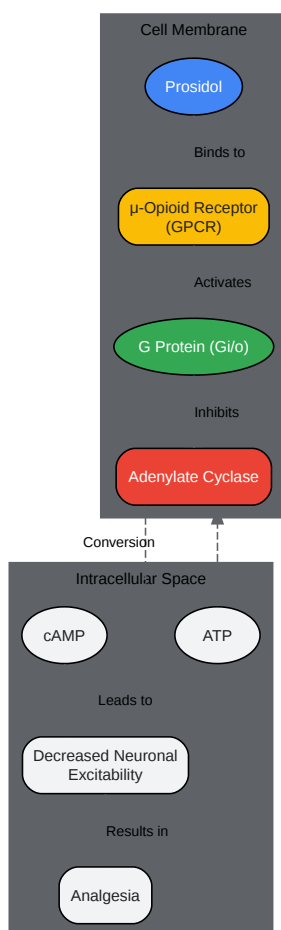
## Mechanism of Action and Signaling Pathway

As an opioid analgesic, **Prosidol** exerts its effects primarily through agonist activity at opioid receptors, which are G protein-coupled receptors (GPCRs).[3] The binding of **Prosidol** to these

receptors, particularly the  $\mu$ -opioid receptor, initiates an intracellular signaling cascade that ultimately leads to analgesia.

A key downstream effect of this receptor activation is the inhibition of adenylyate cyclase.[3] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyate cyclase, **Prosidol** reduces intracellular cAMP levels, which contributes to a decrease in neuronal excitability and the subsequent analgesic effect.[3]

The following diagram illustrates the generalized signaling pathway for a  $\mu$ -opioid receptor agonist like **Prosidol**.



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